Comparative Carbonic Anhydrase II (CA II) Inhibition Potency (KI) of 2-Substituted-5-nitrobenzenesulfonamides
The lead compound 2-chloro-5-nitrobenzenesulfonamide was directly compared against a series of 2-substituted-5-nitrobenzenesulfonamides for inhibition of human carbonic anhydrase II (hCA II) [1]. The study found that the nature of the 2-position substituent profoundly impacts inhibitory activity. While the parent compound (2-chloro) was a potent inhibitor with a KI of 8.8 nM, replacing the chloro group with a larger amine substituent dramatically reduced potency, with KI values for other derivatives in the same series ranging from 9 nM to as high as 4975 nM [1]. This demonstrates that the 2-chloro substituent is a superior pharmacophore for maintaining high-affinity binding to the CA II active site compared to bulkier or different electronic substituents.
| Evidence Dimension | Inhibition Constant (KI) for human Carbonic Anhydrase II (hCA II) |
|---|---|
| Target Compound Data | KI = 8.8 nM |
| Comparator Or Baseline | Other 2-substituted-5-nitrobenzenesulfonamides in the same series: KI range = 9 - 4975 nM |
| Quantified Difference | At least a 560-fold difference in potency between the target compound and the weakest inhibitor in the series. |
| Conditions | Stopped-flow CO2 hydration assay, pH 8.3, 20°C |
Why This Matters
This quantitative data confirms that the 2-chloro substituent is essential for achieving nanomolar potency against hCA II, and any substitution at this position is highly likely to result in a significant loss of activity, making it a critical selection criterion for CA inhibitor development.
- [1] D'Ambrosio, K., Vitale, R. M., Dogne, J. M., Masereel, B., Innocenti, A., Scozzafava, A., De Simone, G., & Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry, 51(11), 3230-3237. View Source
